molecular formula C21H22FN3O3S B12172260 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B12172260
M. Wt: 415.5 g/mol
InChI Key: NRVVQIXTPLMDHU-UHFFFAOYSA-N
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Description

1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features both an indole and a piperazine moiety. The indole structure is known for its presence in many biologically active compounds, while the piperazine ring is often found in pharmaceuticals due to its ability to enhance the bioavailability and stability of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple stepsThe final step involves the sulfonylation of the piperazine ring with 4-fluorobenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, while the piperazine ring can enhance the compound’s bioavailability and stability. The sulfonyl group can also participate in hydrogen bonding and other interactions that enhance the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and chemical properties compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds .

Properties

Molecular Formula

C21H22FN3O3S

Molecular Weight

415.5 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C21H22FN3O3S/c22-17-6-8-18(9-7-17)29(27,28)25-13-11-24(12-14-25)21(26)10-5-16-15-23-20-4-2-1-3-19(16)20/h1-4,6-9,15,23H,5,10-14H2

InChI Key

NRVVQIXTPLMDHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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